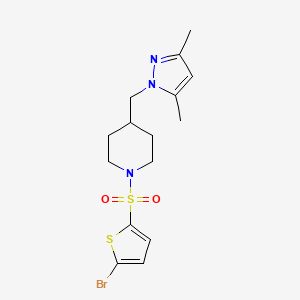

1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Description

This compound features a piperidine core substituted at the 4-position with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group and at the 1-position with a (5-bromothiophen-2-yl)sulfonyl moiety. The bromothiophene sulfonyl group contributes to its electron-withdrawing properties, while the methylpyrazole substituent may enhance hydrophobic interactions.

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCABULDYHNEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-bromothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a sulfonamide derivative that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology and receptor binding. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR) related to this compound.

Synthesis

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For the specific compound , the synthesis can be outlined as follows:

- Starting Materials : 5-Bromothiophene-2-sulfonyl chloride and 4-(3,5-dimethyl-1H-pyrazol-1-yl)methylpiperidine.

- Reaction Conditions : The reaction is generally conducted under inert atmosphere conditions to prevent moisture interference.

- Yield : The yield can vary based on the reaction conditions but is typically optimized through various solvent and temperature adjustments.

Receptor Binding Affinity

Research indicates that compounds with similar structural motifs have shown significant binding affinity towards the 5-HT6 receptor , a target implicated in cognitive processes and neuropsychiatric disorders. The binding affinities of various derivatives were assessed, revealing that:

- Compounds with a bromo substitution at the thiophene ring exhibited enhanced binding compared to those lacking this feature.

- The presence of electron-rich aromatic groups significantly influenced the binding affinity, suggesting a possible halogen bond interaction at the receptor site .

Pharmacological Profile

The biological evaluation of this compound has highlighted its potential as a:

- Cognitive Enhancer : Studies have suggested that modulation of the 5-HT6 receptor can lead to improvements in cognitive function, making this compound a candidate for further investigation in treating cognitive deficits.

- Antidepressant Activity : Given its interaction with serotonin receptors, there is potential for antidepressant effects, which warrants further exploration in clinical settings.

Case Studies

Several studies have been conducted to evaluate the pharmacological effects of similar compounds:

- Study on N-Arylsulfonylindoles : A series of N-Arylsulfonylindoles were synthesized and tested for their affinity towards the 5-HT6 receptor. Results indicated that modifications at the C-5 position significantly impacted receptor binding and subsequent biological activity .

- Behavioral Studies : In vivo studies using rodent models demonstrated that compounds with similar structures could enhance memory retention and learning capabilities, suggesting a neuroprotective effect .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the core structure affect biological activity:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Compound A : 1-({2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}sulfonyl)-4-phenylpiperazine (CAS 1171238-68-8)

- Key Differences :

- Replaces piperidine with piperazine (increasing basicity).

- Substitutes the methylpyrazole methyl group with a phenyl ring.

- Features a carbonyl linkage between the thienyl and pyrazole groups instead of a direct sulfonyl connection.

- Implications : The phenyl group may enhance aromatic stacking, while the carbonyl could reduce metabolic stability compared to the sulfonyl group in the target compound .

Compound B : 1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775482-26-2)

- Key Differences :

- Replaces bromothiophene sulfonyl with a 2-chloro-4-fluorobenzoyl group.

- Substitutes methylpyrazole with a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group.

Compound C : 1-[4-({[(5-Bromothiophen-2-yl)methyl]amino}methyl)phenyl]pyrrolidin-2-one

- Key Differences: Replaces piperidine with a pyrrolidin-2-one ring (introducing a polar amide group). Substitutes sulfonyl with an aminomethyl linkage.

- Implications: The pyrrolidinone core may enhance hydrogen-bonding capacity but reduce conformational flexibility compared to piperidine .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~430.55 g/mol | ~430.55 g/mol | ~429.88 g/mol | ~365.29 g/mol |

| Core Structure | Piperidine | Piperazine | Piperidine | Pyrrolidin-2-one |

| Key Substituents | Bromothiophene sulfonyl, methylpyrazole | Phenyl, thienyl carbonyl | Oxadiazole, chlorobenzoyl | Aminomethyl, bromothiophene |

| Predicted LogP | ~3.2 (moderate lipophilicity) | ~2.8 (lower due to phenyl) | ~2.5 (polar oxadiazole) | ~1.9 (polar pyrrolidinone) |

| Hydrogen Bond Acceptors | 5 | 6 | 7 | 4 |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.